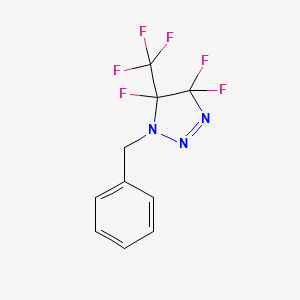![molecular formula C13H16ClN3OS B14006646 2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride CAS No. 3610-56-8](/img/structure/B14006646.png)
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrimidine ring substituted with a methylsulfanyl group and an amino group, which is further connected to a phenylethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methylsulfanyl group. The amino group is then introduced via nucleophilic substitution. The final step involves the coupling of the pyrimidine derivative with phenylethanol under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfanyl group can be replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the methylsulfanyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce sulfoxides or sulfones.
科学研究应用
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
2-Methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: These compounds share a similar pyrimidine core but differ in their substituents.
Uniqueness
2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
3610-56-8 |
|---|---|
分子式 |
C13H16ClN3OS |
分子量 |
297.80 g/mol |
IUPAC 名称 |
2-[(2-methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C13H15N3OS.ClH/c1-18-13-14-8-7-12(16-13)15-9-11(17)10-5-3-2-4-6-10;/h2-8,11,17H,9H2,1H3,(H,14,15,16);1H |
InChI 键 |
SPHUCOVJCGRJQM-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=CC(=N1)NCC(C2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)

![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)

![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)


![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)

![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
